3-(propan-2-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
3-(propan-2-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 3-(propan-2-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the condensation of a thiophene derivative with a suitable pyrimidine precursor under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, usually between 80-120°C, to facilitate the formation of the desired product .
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
3-(propan-2-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions, particularly at the thiophene ring, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Scientific Research Applications
3-(propan-2-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the development of novel materials with specific properties.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a valuable tool for studying biochemical pathways.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(propan-2-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a particular biochemical pathway. In the case of receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s signaling activity .
Comparison with Similar Compounds
3-(propan-2-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can be compared to other similar compounds, such as thienopyrimidine derivatives and thiophene-based compounds.
Thienopyrimidine Derivatives: These compounds share the thieno[2,3-d]pyrimidine core but may have different substituents, leading to variations in their chemical and biological properties.
Thiophene-Based Compounds: Compounds containing the thiophene ring, such as 2-butylthiophene and 2-octylthiophene, exhibit different pharmacological activities and industrial applications.
Biological Activity
The compound 3-(propan-2-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one belongs to the thieno[2,3-d]pyrimidin-4-one family, characterized by its unique heterocyclic structure containing sulfur and nitrogen. This compound has garnered significant attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is C13H12N2OS3. It consists of a thiophene ring, which is known for its diverse biological activities, and features a sulfanyl group that enhances its reactivity and biological potential.
Anticancer Properties
Research indicates that This compound exhibits significant activity as an inhibitor of poly (ADP-ribose) polymerase 1 (PARP-1), a key enzyme involved in DNA repair mechanisms. Inhibition of PARP-1 can lead to genomic instability and cell death in cancer cells, making this compound a promising candidate for cancer therapy.
Key Findings:
- IC50 Values: Studies have shown that derivatives within this class can exhibit IC50 values ranging from 3.83 to 11.94 µM against various cancer cell lines such as HCT-116 (colorectal), SKOV3 (ovarian), and U87 (glioblastoma) .
- Mechanism of Action: The compound's mechanism involves the disruption of DNA repair pathways, leading to increased sensitivity of cancer cells to other therapeutic agents .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antibacterial and antifungal activities. The presence of the thiophene ring is particularly relevant in enhancing these biological effects.
Research Insights:
- Antibacterial Activity: The compound has been tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics .
- Antifungal Activity: Its antifungal properties have also been noted, making it a potential candidate for treating fungal infections .
Case Studies
Several studies have evaluated the efficacy of this compound in various biological contexts:
- Study on Anticancer Efficacy:
- Molecular Docking Studies:
Comparative Analysis with Similar Compounds
To understand the uniqueness of This compound , it is essential to compare it with related compounds:
Compound Name | Structure Similarities | Unique Features |
---|---|---|
5-(phenyl)-3-(propan-2-yl)-2-sulfanyl-thieno[2,3-d]pyrimidin | Contains a thiophene ring | Different phenyl group configuration |
5-methylthieno[2,3-d]pyrimidin | Similar core structure | Lacks sulfur substitutions |
6-methylthieno[3,4-d]pyrimidin | Shares thieno-pyrimidine core | Different methyl substitution pattern |
This table highlights how the specific combination of isopropyl and thiophene groups alongside the sulfanyl moiety contributes to the unique chemical reactivity and biological activity of the compound compared to other derivatives within the same class.
Properties
Molecular Formula |
C13H12N2OS3 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-propan-2-yl-2-sulfanylidene-5-thiophen-2-yl-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H12N2OS3/c1-7(2)15-12(16)10-8(9-4-3-5-18-9)6-19-11(10)14-13(15)17/h3-7H,1-2H3,(H,14,17) |
InChI Key |
FQKNGPJRHADCHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=C(NC1=S)SC=C2C3=CC=CS3 |
Origin of Product |
United States |
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